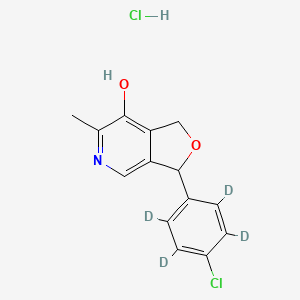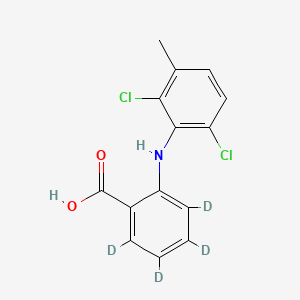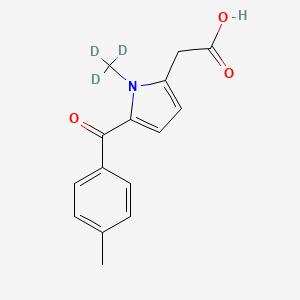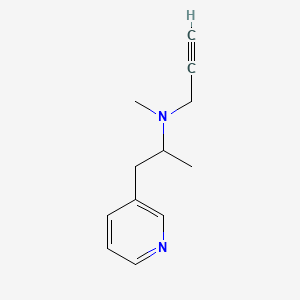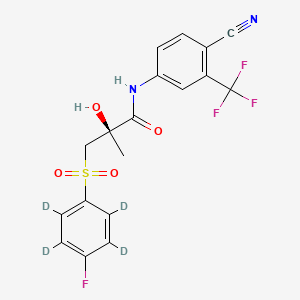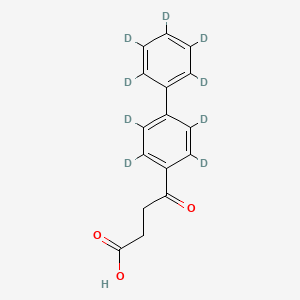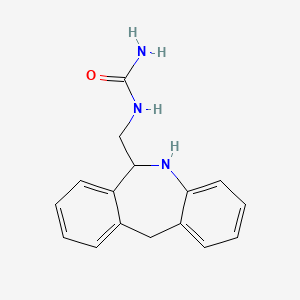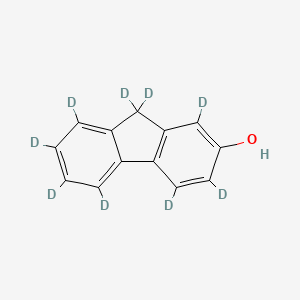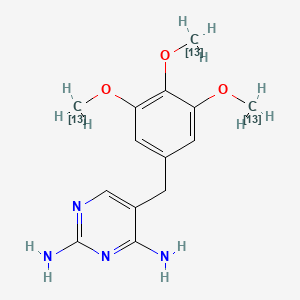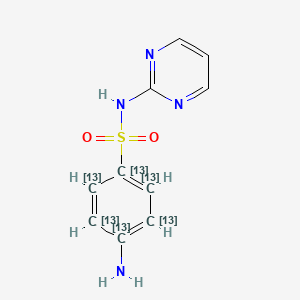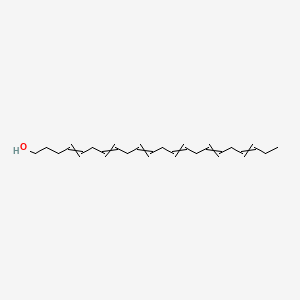
Docosa-4,7,10,13,16,19-hexaen-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosa-4,7,10,13,16,19-hexaen-1-OL, also known as DHA alcohol or Docosahexaenyl alcohol, is a compound with the molecular formula C22H34O . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS and has been shown to play a major anti-inflammatory role .
Molecular Structure Analysis
The molecular structure of Docosa-4,7,10,13,16,19-hexaen-1-OL consists of a 22-carbon chain with six cis double bonds . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
Docosa-4,7,10,13,16,19-hexaen-1-OL has a molecular weight of 314.50500 . The physical and chemical properties such as density, boiling point, and melting point are not available .Applications De Recherche Scientifique
Synthesis and Metabolic Pathways :
- It serves as an intermediate in the synthesis of arachidonic acid and related compounds, highlighting its role in biochemical synthesis processes (Steen, Pabon, & Dorp, 2010).
- Research shows its effects on the desaturation of linoleic acid and α-linolenic acid, indicating its importance in fatty acid metabolism (Actis Dato & Brenner, 1970).
- It has been used in the stereoselective synthesis of lipid mediators like maresin (Hong et al., 2019).
Anti-Inflammatory and Neuroprotective Actions :
- Studies have identified its role in generating bioactive products like protectin D1 and neuroprotectin D1, which have anti-inflammatory and neuroprotective properties (Serhan et al., 2006).
Synthesis of Analogues and Derivatives :
- Research includes the synthesis of ethyl ω-2H5-docosa-4, 7, 10, 13, 16, 19-hexaenoate, demonstrating the chemical versatility of this compound (Taber & You, 1994).
- Other studies have focused on creating specific isomers of this compound, highlighting its structural diversity and potential for creating various bioactive molecules (Morishita et al., 1999).
Pharmacological Potential :
- The compound has been studied for its potential in modulating inflammation and as a precursor to other bioactive lipids (Sun et al., 2007).
- It has been used in the development of inhibitors for enzymes like phospholipase A2, suggesting its potential in therapeutic applications (Holmeide & Skattebol, 2000).
Nutraceutical Applications :
- Studies have explored its use in developing functional supplements, demonstrating its significance in nutrition and health (Carullo et al., 2022).
Inhibition of Platelet Aggregation :
- Research indicates that certain isomers of this compound can inhibit blood platelet aggregation, a crucial factor in cardiovascular health (Chen et al., 2011).
Ophthalmological Research :
- Its derivatives, like neuroprotectin D1, have been studied for their roles in inflammation, neuroprotection, and nerve regeneration in the field of ophthalmology (Gordon & Bazan, 2013).
Propriétés
IUPAC Name |
docosa-4,7,10,13,16,19-hexaen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h3-4,6-7,9-10,12-13,15-16,18-19,23H,2,5,8,11,14,17,20-22H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNPXZSLCLSEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698039 |
Source


|
| Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Docosa-4,7,10,13,16,19-hexaen-1-OL | |
CAS RN |
102783-20-0 |
Source


|
| Record name | Docosa-4,7,10,13,16,19-hexaen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

